4-甲基-1H-吡咯-2-羧酸

描述

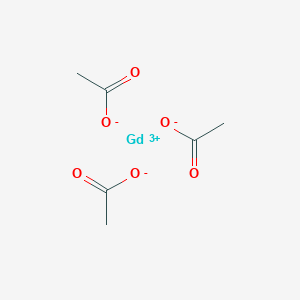

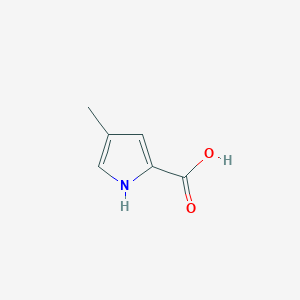

4-Methyl-1H-pyrrole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The specific structure of 4-methyl-1H-pyrrole-2-carboxylic acid includes a methyl group at the fourth position and a carboxylic acid group at the second position of the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those related to 4-methyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One approach involves the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling to produce fluorescent benzo and hetero [c]-fused pyrrolo[3,4-c]pyridazine-5-carboxylates . Another method includes the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . Additionally, a general synthesis of pyrrole-2-carboxylic acid derivatives can be achieved by reacting 2H-azirines with enamines .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which can adopt nonplanar conformations. For instance, in the case of methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, the pyrrolopyrrole fragment exhibits nonplanar conformations close to half-chair forms . The presence of substituents on the pyrrole ring, such as methyl groups or carboxylic acid groups, can influence the overall molecular conformation and packing in the crystal structure.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including azo coupling , reactions with acetylenic esters and α-amino acids , and reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones . The reactivity of the pyrrole ring allows for the introduction of different substituents, which can lead to a wide range of compounds with diverse chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by the substituents attached to the pyrrole ring. For example, the introduction of electron-withdrawing groups can enhance the affinity of pyrrole derivatives for certain biological targets . The crystal structures of pyrrole derivatives can exhibit specific supramolecular synthons, such as hydrogen-bonded sheets formed by N-H...N and C-H...O hydrogen bonds . These structural features are important for understanding the material properties and potential applications of these compounds.

科学研究应用

有机合成

4-甲基-1H-吡咯-2-羧酸: 是有机合成中一种有价值的构建模块。它可用于合成各种吡咯衍生物,这些衍生物是制药和农用化学品生产中的重要中间体。 该化合物的反应性允许引入各种官能团,从而能够创造具有潜在生物活性的复杂分子 .

药物开发

该化合物在结构上与基于吡咯的药物如阿托伐他汀和舒尼替尼相关。它可以作为合成这些药物的前体,这些药物分别用于降低胆固醇和治疗癌症。 研究人员正在探索其在开发具有提高疗效和减少副作用的新药物中的应用 .

生物可再生原料

该化合物已从生物可再生原料如纤维素和几丁质中合成。 这种方法是减少化学过程碳强度的更广泛努力的一部分,并朝着更可持续的化学品来源发展 .

基因调节

4-甲基-1H-吡咯-2-羧酸的衍生物已被证明可以与特定的DNA序列结合。 这种特性正在被研究用于基因治疗的潜在应用,在基因治疗中,这些化合物可用于调节基因表达和治疗遗传疾病 .

抗疟疾和HIV研究

该化合物的衍生物具有抗疟疾和HIV-1蛋白酶抑制活性。这使其成为开发治疗这些疾病的新疗法的化合物。 其在生物活性分子合成中的作用可能导致战胜这些全球健康挑战的突破 .

化学空间探索

从不同的生物原料基础合成4-甲基-1H-吡咯-2-羧酸使研究人员能够探索新的化学空间。 这可能导致发现合成其他有价值化学品的新反应和途径 .

安全和危害

作用机制

Target of Action

It is known to be a reactant for the synthesis of substituted 2,2’-bipyrroles .

Mode of Action

It is synthesized through a reaction involving 4-methyl-2-pyrrole aldehyde and ethanol in the presence of an acid catalyst . The resulting ester then undergoes esterification with anhydrous acetic acid to yield 4-Methyl-1H-pyrrole-2-carboxylic acid .

Biochemical Pathways

As a reactant for the synthesis of substituted 2,2’-bipyrroles , it may indirectly influence the biochemical pathways associated with these compounds.

Pharmacokinetics

Its physical properties such as density (1106), melting point (43°C), boiling point (104°C at 1mm), and refractive index (1517) have been reported . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

As a reactant in the synthesis of substituted 2,2’-bipyrroles , its effects may be inferred from the properties and activities of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1H-pyrrole-2-carboxylic acid. For instance, it should be stored in a sealed container, away from sources of ignition and oxidizing agents . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemicals.

属性

IUPAC Name |

4-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYAHRAFINYJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562520 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18711-59-6 | |

| Record name | 4-Methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides and what is their significance in pharmaceutical research?

A1: 1,3-Disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides are a class of organic compounds characterized by a pyrrole ring structure with specific substitutions at the 1, 3, and 4 positions. These compounds have garnered attention in pharmaceutical research due to their potential use in developing new medications [, ]. While the specific therapeutic targets and mechanisms of action are not detailed in the provided abstracts, their use in the "preparation of medicaments" suggests potential biological activity and pharmaceutical relevance [, ].

Q2: How does the structure of these compounds relate to their potential for pharmaceutical applications?

A2: The structure of 1,3-disubstituted 4-methyl-1H-pyrrole-2-carboxylic acid amides, particularly the variable substituents at the 1 and 3 positions, allows for a significant degree of structural diversity [, ]. This structural flexibility is crucial in drug discovery, as it enables the exploration of a vast chemical space to identify compounds with desirable pharmacological properties, such as specific target binding, improved potency, and favorable pharmacokinetic profiles. By modifying these substituents, researchers can fine-tune the compound's interactions with biological targets, potentially leading to the development of novel therapeutics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。